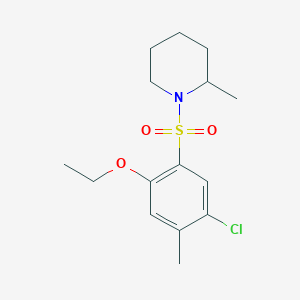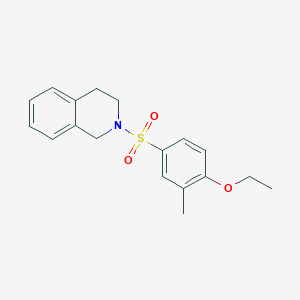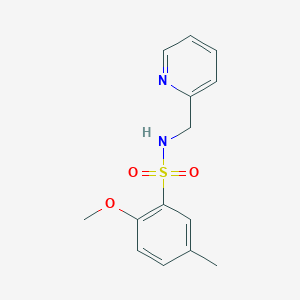
1-(3-methyl-4-propoxybenzenesulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methyl-4-propoxybenzenesulfonyl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
The synthesis of 1-(3-methyl-4-propoxybenzenesulfonyl)piperidine involves several steps, including the formation of the piperidine ring and the introduction of the sulfonyl and propoxyphenyl groups. One common synthetic route involves the reaction of 3-methyl-4-propoxyphenylsulfonyl chloride with piperidine under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
1-(3-methyl-4-propoxybenzenesulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of piperidine derivatives with reduced functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity .
Aplicaciones Científicas De Investigación
1-(3-methyl-4-propoxybenzenesulfonyl)piperidine has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Medicine: The compound has potential therapeutic applications due to its pharmacological properties, including its use as an intermediate in the synthesis of drugs targeting specific diseases.
Mecanismo De Acción
The mechanism of action of 1-(3-methyl-4-propoxybenzenesulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
1-(3-methyl-4-propoxybenzenesulfonyl)piperidine can be compared with other similar compounds, such as:
1-Methyl-4-phenyl-4-propionoxypiperidine: This compound has a similar piperidine core but different substituents, leading to distinct chemical and biological properties.
1-[(3-Methyl-4-propoxyphenyl)sulfonyl]-4-piperidinecarboxamide: This derivative has an additional carboxamide group, which may alter its reactivity and pharmacological profile.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives .
Propiedades
IUPAC Name |
1-(3-methyl-4-propoxyphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-3-11-19-15-8-7-14(12-13(15)2)20(17,18)16-9-5-4-6-10-16/h7-8,12H,3-6,9-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDVEVYHSJZWJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-ethylpiperazine](/img/structure/B344686.png)

![Ethyl 1-[(4-ethoxynaphthyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B344689.png)


![Cyclohexyl{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B344694.png)





![{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(3-hydroxyphenyl)amine](/img/structure/B344714.png)
amine](/img/structure/B344716.png)
